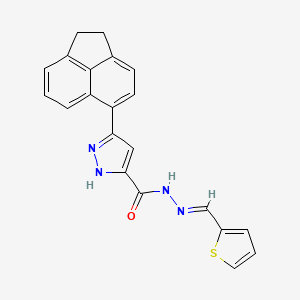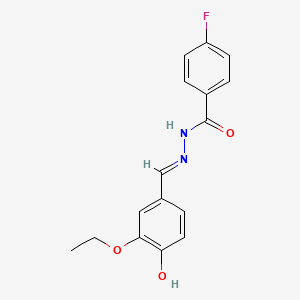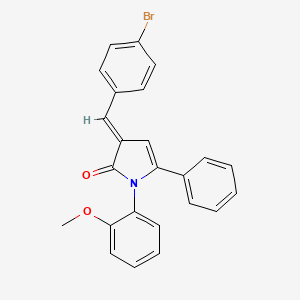
5-Acenaphthen-5-YL2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acenaphthen-5-YL2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide is a complex organic compound with the molecular formula C21H16N4OS. This compound is known for its unique structure, which includes a pyrazole ring, a carboxylic acid group, and a thiophen-2-ylmethylene-hydrazide moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acenaphthen-5-YL2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide typically involves multiple steps. The process begins with the preparation of the pyrazole ring, followed by the introduction of the acenaphthene and thiophene groups. The final step involves the formation of the hydrazide moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. when produced on a larger scale, the process involves similar steps as the laboratory synthesis but with optimized conditions for higher yield and efficiency. This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5-Acenaphthen-5-YL2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
5-Acenaphthen-5-YL2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Acenaphthen-5-YL2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide: Similar structure but with a furan ring instead of a thiophene ring.
5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid pyridin-4-ylmethylene-hydrazide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 5-Acenaphthen-5-YL2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C21H16N4OS |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
3-(1,2-dihydroacenaphthylen-5-yl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H16N4OS/c26-21(25-22-12-15-4-2-10-27-15)19-11-18(23-24-19)16-9-8-14-7-6-13-3-1-5-17(16)20(13)14/h1-5,8-12H,6-7H2,(H,23,24)(H,25,26)/b22-12+ |
Clé InChI |
XGXUKHWCDXQNFZ-WSDLNYQXSA-N |
SMILES isomérique |
C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)N/N=C/C5=CC=CS5 |
SMILES canonique |
C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)NN=CC5=CC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetate](/img/structure/B11698068.png)
![(5E)-3-(3-Chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11698074.png)


![{2-methoxy-4-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetonitrile](/img/structure/B11698097.png)
![(4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698098.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11698107.png)

![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B11698118.png)
![methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11698120.png)
![4-(1-Methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate (non-preferred name)](/img/structure/B11698142.png)

![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B11698158.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11698162.png)
